molecular formula C19H21FN2O B2859218 N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide CAS No. 1219905-31-3

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2859218
CAS No.: 1219905-31-3
M. Wt: 312.388
InChI Key: YNLZEEJBHSGRGK-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a pyrrole-2-carboxamide derivative characterized by two critical structural motifs:

  • A 4-(4-fluorophenyl) group attached to the pyrrole ring, a common pharmacophore in medicinal chemistry due to its role in enhancing binding affinity and metabolic stability .
  • A cyclohex-1-en-1-yl ethyl chain linked to the amide nitrogen, which introduces steric bulk and modulates lipophilicity. This substituent distinguishes it from other fluorophenyl-pyrrole derivatives .

The compound’s molecular formula is C₁₉H₂₀FN₂O (calculated molecular weight: 314.38 g/mol).

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O/c20-17-8-6-15(7-9-17)16-12-18(22-13-16)19(23)21-11-10-14-4-2-1-3-5-14/h4,6-9,12-13,22H,1-3,5,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNLZEEJBHSGRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC(=CN2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the formation of the cyclohexenyl group, followed by the introduction of the fluorophenyl group and the pyrrole ring. Common synthetic routes include:

  • Cyclohexenyl Formation: The cyclohexenyl group can be synthesized through the dehydration of cyclohexanol using strong acids like sulfuric acid.

  • Fluorophenyl Introduction: The fluorophenyl group can be introduced via electrophilic aromatic substitution, using reagents like fluorine gas or N-fluorobenzenesulfonimide (NFSI).

  • Pyrrole Ring Formation: The pyrrole ring can be constructed through the cyclization of amino acids or their derivatives under specific conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires the use of specialized reactors and controlled environments to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions: N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can occur at various positions on the pyrrole ring or the cyclohexenyl group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

  • Reduction Products: Reduction can yield amines or alcohols.

  • Substitution Products: Substitution reactions can produce a variety of derivatives, depending on the substituents introduced.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism by which N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name Molecular Formula (MW) Key Substituents Evidence Reference
N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide (Target) C₁₉H₂₀FN₂O (314.38) Cyclohexenyl ethyl, 4-fluorophenyl
4-Butyryl-N-(2-furylmethyl)-1H-pyrrole-2-carboxamide C₁₄H₁₆N₂O₃ (276.29) Butyryl (C₃H₇CO), furylmethyl
4-(4-Fluorobenzoyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide C₁₇H₁₃FN₂O₂S (328.36) Fluorobenzoyl, thienylmethyl
4-(2,4-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-1H-pyrrole-2-carboxamide C₂₈H₂₄FN₅O₃S (529.59) Dimethoxyphenyl, fluorophenyl-imidazole-pyridyl
Atorvastatin d-Lactone (5-(4-Fluorophenyl)-2-isopropyl-N,4-diphenyl-pyrrole-3-carboxamide derivative) C₃₃H₃₃FN₂O₄ (556.63) Fluorophenyl, isopropyl, diphenyl, tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl ethyl
Key Observations:

Fluorinated Aromatic Systems : All compounds feature a 4-fluorophenyl or fluorobenzoyl group, which enhances electronic interactions and metabolic stability in drug-like molecules .

Amide Substituents : The target compound’s cyclohexenyl ethyl group contrasts with furylmethyl (), thienylmethyl (), and pyran-2-yl ethyl () substituents. These groups influence solubility and steric interactions.

The dimethoxyphenyl-imidazole-pyridyl derivative () exemplifies kinase inhibitor design, where extended aromatic systems improve target engagement .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Effects : The 4-fluorophenyl group stabilizes the pyrrole ring via resonance, a feature critical for maintaining aromatic interactions in target binding .
  • Bulk Tolerance : Compounds with larger substituents (e.g., dimethoxyphenyl-imidazole-pyridyl in ) may face reduced solubility but improved selectivity for larger enzyme active sites .

Biological Activity

N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide, a compound featuring a pyrrole core, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by quantitative data.

Chemical Structure and Properties

The molecular formula for this compound is C19H21FN2OC_{19}H_{21}FN_2O, with a molecular weight of 328.387 g/mol. The structure is characterized by a pyrrole ring substituted with a cyclohexenyl group and a fluorophenyl moiety, which may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related pyrrole derivative demonstrated potent activity against Mycobacterium tuberculosis, showcasing an MIC (Minimum Inhibitory Concentration) of less than 0.016 μg/mL against drug-resistant strains .

CompoundActivityMIC (μg/mL)
Pyrrole DerivativeAnti-TB< 0.016

Anticancer Potential

The compound's structural features suggest potential anticancer activity. In vitro assays have shown that pyrrole derivatives can induce apoptosis in various cancer cell lines. For example, one study reported that specific pyrrole compounds inhibited cell proliferation in A549 lung cancer cells with IC50 values ranging from 0.75 to 4.21 µM .

Cell LineCompoundIC50 (µM)
A549Pyrrole Derivative0.75 - 4.21

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Kinases : Some pyrrole derivatives have been shown to inhibit kinases such as Aurora-A and CDK2, which are crucial in cell cycle regulation and cancer progression .
  • Modulation of Apoptotic Pathways : The compound may enhance apoptotic signaling pathways, leading to increased cancer cell death.

Study on Drug Resistance

A comprehensive study evaluated the efficacy of various pyrrole derivatives against drug-resistant tuberculosis strains. The results indicated that modifications in the substituent groups significantly affected the potency and selectivity of the compounds . The findings emphasized the importance of structural optimization in enhancing biological activity.

Cytotoxicity Assessment

In another investigation focusing on cytotoxicity, several derivatives were tested against normal human cell lines to assess their safety profiles. The results revealed that while some compounds exhibited strong anticancer properties, they also had varying levels of cytotoxicity towards normal cells, necessitating further optimization to improve selectivity .

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